molecular formula C₈H₉F₆N₂O₂ B1147709 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate CAS No. 1252780-72-5

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate

Cat. No.: B1147709
CAS No.: 1252780-72-5
M. Wt: 279.16
InChI Key:
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Description

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate is a fluorinated organic compound that features a trifluoromethyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased efficacy in its applications. The piperazine ring can also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one is unique due to its combination of a trifluoromethyl group and a piperazine ring, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and advanced materials .

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;2,2,2-trifluoro-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.C2HF3O2/c7-6(8,9)5(12)11-3-1-10-2-4-11;3-2(4,5)1(6)7/h10H,1-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWXDUUKQILBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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